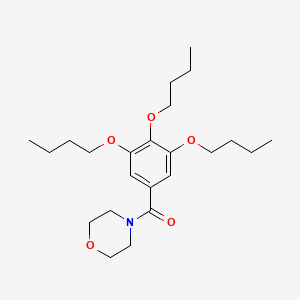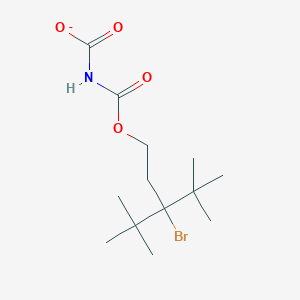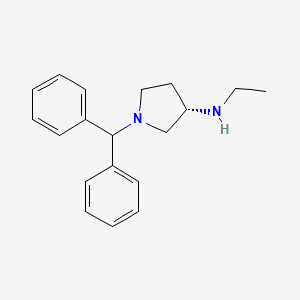
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- is a complex organic compound with a unique structure that combines indandiol and piperazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Indandiol Core: The indandiol core can be synthesized through the reduction of indanone using a suitable reducing agent such as sodium borohydride.
Introduction of Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the indandiol core reacts with 1-(3-chloropropyl)-4-(m-methoxyphenyl)piperazine under basic conditions.
Final Coupling: The final step involves coupling the substituted piperazine with the indandiol core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring or the indandiol core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, DMAP
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The indandiol core may contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Indandiol: A simpler analog without the piperazine moiety.
4-(m-Methoxyphenyl)piperazine: Lacks the indandiol core but retains the piperazine structure.
2-Phenylpiperazine: Similar piperazine structure but without the methoxy group.
Uniqueness
1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- is unique due to the combination of the indandiol core and the substituted piperazine moiety. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
31805-04-6 |
|---|---|
Formule moléculaire |
C29H34N2O3 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
2-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C29H34N2O3/c1-34-24-12-7-11-23(21-24)31-19-17-30(18-20-31)16-8-15-29(22-9-3-2-4-10-22)27(32)25-13-5-6-14-26(25)28(29)33/h2-7,9-14,21,27-28,32-33H,8,15-20H2,1H3 |
Clé InChI |
OXKCOEIXUDBCBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2CCN(CC2)CCCC3(C(C4=CC=CC=C4C3O)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


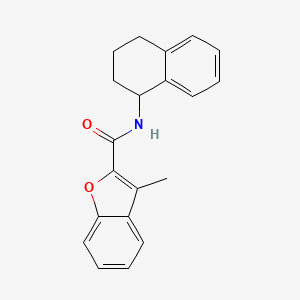
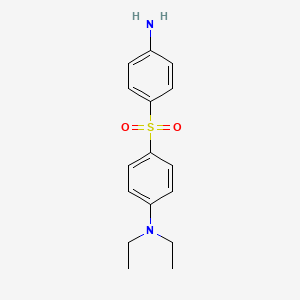
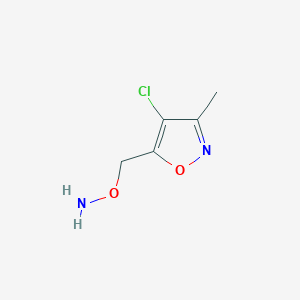

![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)
![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)


![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
